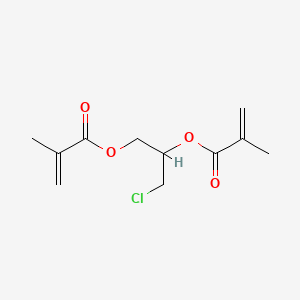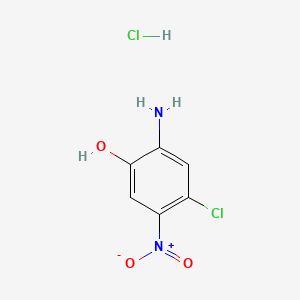
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is an organic compound with the molecular formula C6H5ClN2O3.ClH. It is a derivative of phenol, characterized by the presence of amino, chloro, and nitro substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride typically involves the nitration of 2-amino-4-chlorophenol followed by the formation of the hydrochloride salt. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes followed by purification steps to isolate the desired product. The hydrochloride salt is then formed by treating the nitro compound with hydrochloric acid. The final product is obtained through crystallization and drying processes.
化学反応の分析
Types of Reactions
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols or anilines.
科学的研究の応用
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of photographic materials and as a precursor for various chemical products.
作用機序
The mechanism of action of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can further affect cellular processes.
類似化合物との比較
Similar Compounds
Phenol, 2-amino-4-chloro-5-nitro-: The parent compound without the hydrochloride salt.
Phenol, 2-amino-4-chloro-3-nitro-: A similar compound with the nitro group at the 3-position.
Phenol, 2-amino-5-chloro-4-nitro-: A similar compound with the chloro and nitro groups swapped.
Uniqueness
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The combination of amino, chloro, and nitro groups provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
67815-67-2 |
|---|---|
分子式 |
C6H6Cl2N2O3 |
分子量 |
225.03 g/mol |
IUPAC名 |
2-amino-4-chloro-5-nitrophenol;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O3.ClH/c7-3-1-4(8)6(10)2-5(3)9(11)12;/h1-2,10H,8H2;1H |
InChIキー |
UZYGGKCJOSXNMS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



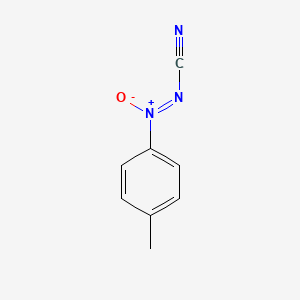

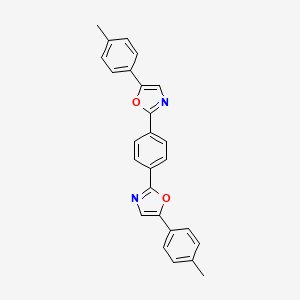
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
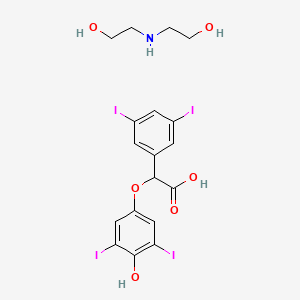
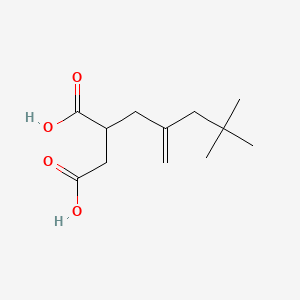

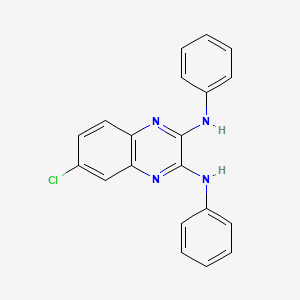
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
